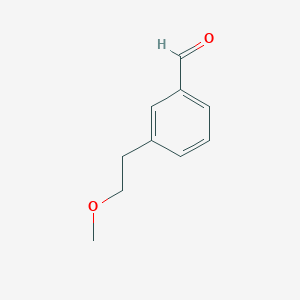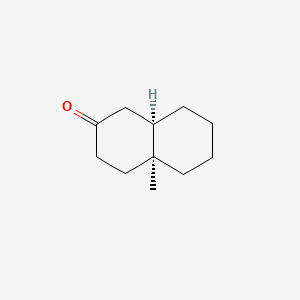![molecular formula C11H8N2 B14756985 1h-Cyclopenta[b]quinoxaline CAS No. 269-67-0](/img/structure/B14756985.png)
1h-Cyclopenta[b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopenta[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a quinoxaline moiety
Métodos De Preparación
The synthesis of 1H-Cyclopenta[b]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of substituted o-phenylenediamine with cyclopentanone in the presence of an acid catalyst. This reaction proceeds through a condensation mechanism, leading to the formation of the desired quinoxaline derivative .
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
1H-Cyclopenta[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-diones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring into dihydroquinoxaline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline-2,3-diones, while reduction can produce dihydroquinoxaline derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1H-Cyclopenta[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit protein biosynthesis by interfering with the function of ribosomal subunits. This cytostatic mechanism is particularly relevant in its anticancer activity, where it induces cell cycle arrest and inhibits tumor growth .
Comparación Con Compuestos Similares
1H-Cyclopenta[b]quinoxaline can be compared with other similar compounds such as quinolines, quinazolines, and cinnolines. These compounds share structural similarities but differ in their chemical properties and biological activities. For example:
Quinolines: Known for their antimalarial and antibacterial properties.
Quinazolines: Used in the development of anticancer and anti-inflammatory drugs.
Cinnolines: Studied for their potential as antiviral and anticancer agents.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science .
Propiedades
Número CAS |
269-67-0 |
|---|---|
Fórmula molecular |
C11H8N2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-6H,7H2 |
Clave InChI |
YCAGCOUZKKZIHH-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=NC3=CC=CC=C3N=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)



![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)

![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)



![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)

![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
